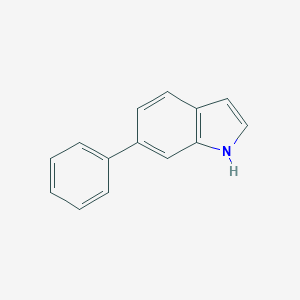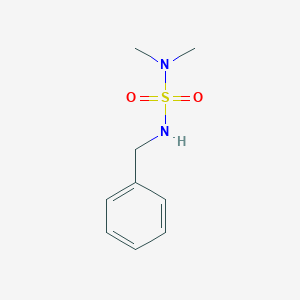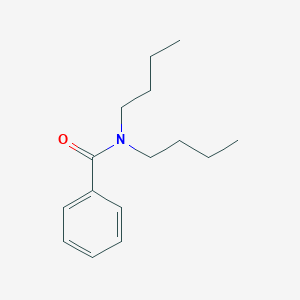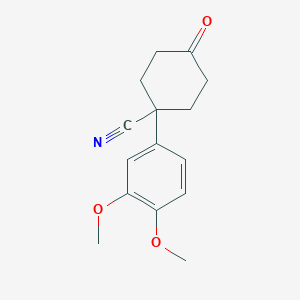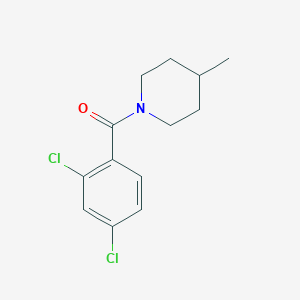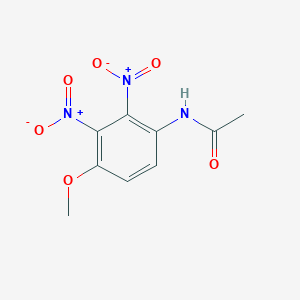![molecular formula C11H15NO2S B181213 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 123018-23-5](/img/structure/B181213.png)
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Descripción general
Descripción
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (MTBD) is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical structure and has been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the function of certain receptors in the brain. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has also been found to increase the levels of certain neurotransmitters such as serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has also been found to increase the levels of certain neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. However, there are also some limitations to its use. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a relatively new compound, and its exact mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the investigation of its potential applications in the treatment of mental disorders such as depression and anxiety. Additionally, more research is needed to determine the safety and efficacy of 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine in humans, particularly in clinical trials.
Aplicaciones Científicas De Investigación
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory activities. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has also been found to exhibit antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mental disorders.
Propiedades
Número CAS |
123018-23-5 |
|---|---|
Nombre del producto |
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine |
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)11-3-2-9-4-6-12-7-5-10(9)8-11/h2-3,8,12H,4-7H2,1H3 |
Clave InChI |
LSIWGVDWJZZPPD-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1 |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1 |
Sinónimos |
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

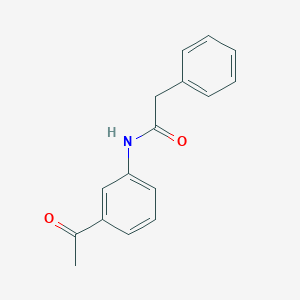
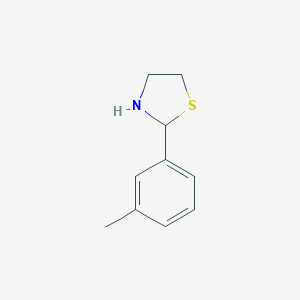
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)
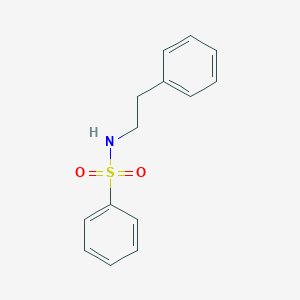
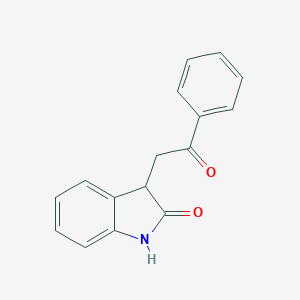

![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)
